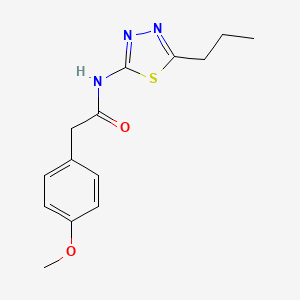
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group, a propyl-substituted thiadiazole ring, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using a propyl halide in the presence of a base.
Coupling with 4-Methoxyphenylacetic Acid: The final step involves coupling the 5-propyl-1,3,4-thiadiazole with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)ethylamine.
Substitution: Formation of 2-(4-alkoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
2-(4-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Contains a methyl group instead of a propyl group, potentially altering its properties.
2-(4-methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: Features an ethyl group, which may influence its interaction with molecular targets.
Uniqueness
The presence of the propyl group in 2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide distinguishes it from similar compounds, potentially enhancing its lipophilicity and altering its biological activity. This unique structural feature may contribute to its specific applications and effectiveness in various research fields.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-13-16-17-14(20-13)15-12(18)9-10-5-7-11(19-2)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZECZOPURYBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methylpyrazol-1-yl)-1-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5255723.png)
![3-amino-N-(2,3-dimethylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5255731.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide](/img/structure/B5255732.png)
![4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255734.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5255754.png)
![3-ethyl-4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-methylpiperazin-2-one](/img/structure/B5255760.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]benzamide](/img/structure/B5255769.png)
![3-(acetylamino)-N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5255771.png)
![4-({5-[(2-phenoxyethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5255778.png)
![N-(5-BROMO-2-PYRIDINYL)-2-{[4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5255785.png)
![3-(4-tert-butylphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5255793.png)
![2-chloro-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methoxybenzoate](/img/structure/B5255812.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5255815.png)
![7-AMINO-4-OXO-5-[3-(TRIFLUOROMETHYL)PHENYL]-1H,4H,5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE](/img/structure/B5255817.png)
